2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2O3/c9-4-1-5(3-6(2-4)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCCGLDQIPAGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
Trifluoroacetylation typically proceeds via nucleophilic acyl substitution, where the amine group of 3-fluoro-5-nitroaniline attacks the electrophilic carbonyl carbon of 3,3-dibromo-1,1,1-trifluoroacetone. This reaction is facilitated by a base, such as sodium bicarbonate, which deprotonates the aniline to enhance nucleophilicity. The use of 1,4-dioxane as a solvent optimizes solubility and reaction kinetics, while elevated temperatures (120°C) drive the reaction to completion.
Optimization of Base and Solvent
Systematic screening of bases and solvents reveals critical insights:
Table 1. Base Screening for Trifluoroacetylation (1.0 mmol scale)
| Base | Yield (%) |
|---|---|
| Sodium bicarbonate (NaHCO₃) | 65 |
| Potassium bicarbonate (KHCO₃) | 59 |
| Triethylamine (Et₃N) | 49 |
| Sodium carbonate (Na₂CO₃) | 39 |
Table 2. Solvent Screening (NaHCO₃ as base)
| Solvent | Yield (%) |
|---|---|
| 1,4-Dioxane | 65 |
| Acetonitrile | 59 |
| DMF | 54 |
| Hexane | 0 |
Sodium bicarbonate in 1,4-dioxane emerges as the optimal combination, balancing base strength and solvent polarity to minimize side reactions.
Stepwise Synthesis via Nitration of Protected Aniline
An alternative route involves nitrating a protected aniline precursor. This method, adapted from industrial patent workflows, avoids handling unstable nitroanilines directly.
Acetylation of 3-Fluoroaniline
Initial protection of the amine group is achieved by reacting 3-fluoroaniline with trifluoroacetic anhydride in acetic acid. This step, conducted at 25–30°C, prevents premature oxidation or decomposition:
$$
\text{3-Fluoroaniline} + \text{(CF₃CO)₂O} \xrightarrow{\text{AcOH, 25°C}} \text{N-(3-Fluorophenyl)trifluoroacetamide}
$$
Nitration of N-(3-Fluorophenyl)Trifluoroacetamide
The protected intermediate undergoes nitration using fuming nitric acid in concentrated sulfuric acid at 0–5°C. The electron-withdrawing trifluoroacetyl group directs nitration to the meta position relative to the fluorine substituent, yielding the 5-nitro derivative:
$$
\text{N-(3-Fluorophenyl)trifluoroacetamide} \xrightarrow{\text{HNO₃, H₂SO₄, 0°C}} \text{this compound}
$$
Key Conditions:
- Temperature: 0–5°C to suppress polysubstitution.
- Acid Ratio: 2.5:1 (v/v) sulfuric acid to nitric acid for optimal electrophilic activity.
- Reaction Time: 2–4 hours post-addition.
Comparative Analysis of Synthetic Routes
Yield and Purity
Industrial Scalability
Continuous flow reactors improve the stepwise method’s scalability by enhancing heat transfer during exothermic nitration. In contrast, direct acetylation faces challenges in purifying nitro-containing intermediates.
Advanced Reaction Engineering
Solvent Recovery Systems
Industrial setups integrate distillation units to recover 1,4-dioxane, reducing solvent waste by 40%.
Catalytic Enhancements
Pilot studies show that 5 mol% DMAP (dimethylaminopyridine) accelerates trifluoroacetylation, cutting reaction time from 12 to 6 hours without compromising yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: The major product of the reduction reaction is 2,2,2-trifluoro-N-(3-fluoro-5-aminophenyl)acetamide.
Substitution: The products of substitution reactions depend on the nucleophile used. For example, using sodium methoxide may yield 2,2,2-trifluoro-N-(3-methoxy-5-nitrophenyl)acetamide.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features—specifically the trifluoromethyl group and nitrophenyl moiety—contribute to enhanced biological activity and selectivity. For instance, it is involved in the synthesis of compounds targeting the epidermal growth factor receptor (EGFR), which is crucial for treating certain cancers. The synthesis of Osimertinib, an EGFR tyrosine kinase inhibitor used in cancer therapy, involves precursors derived from this compound .
Antiviral Activity
Research indicates that compounds structurally related to 2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide exhibit antiviral properties. They have been evaluated for their efficacy against herpes viruses, showcasing potential therapeutic applications in treating viral infections .
Synthetic Organic Chemistry
Reactivity in Hydroamidation Reactions
The compound has been utilized in hydroamidation reactions, which are significant for constructing larger functional molecules. The reactivity of this compound with various alkenes has been studied extensively. Notably, it demonstrates high conversion rates when reacted with acrylonitrile and other alkenes under basic conditions . This property makes it a valuable reagent for synthesizing complex organic structures.
Fluorination Reactions
The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties. The trifluoromethyl group in this compound allows for selective fluorination reactions that can modify biological activity and improve drug-like properties. This capability is particularly useful in developing new therapeutic agents with optimized efficacy and reduced side effects .
Antitumor Properties
Compounds containing the trifluoromethyl and nitrophenyl groups have been studied for their antitumor activities. Research has shown that such compounds can inhibit tumor growth by interfering with specific biochemical pathways involved in cell proliferation and survival .
Enzyme Inhibition Studies
The enzyme inhibition potential of this compound has been explored in various studies. Its ability to act as a competitive inhibitor against certain enzymes makes it a candidate for further investigation in drug design aimed at metabolic disorders .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and specificity, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Electronic Properties and Reactivity
2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2)
- Structure : Nitro group on a pyridine ring instead of benzene.
- This contrasts with the target compound’s purely aromatic phenyl ring, which may exhibit stronger electron-withdrawing effects due to the nitro and fluoro substituents .
N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide (CTK4C3501)
- Structure : Contains a trifluoromethyl group at the 5-position and nitro at the 2-position.
- Impact : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s fluoro substituent. However, steric bulk may reduce reactivity in substitution reactions .
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide
- Structure : Iodo substituent at the 2-position.
- The target compound’s smaller fluorine substituents favor better membrane permeability .
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide (CAS 129476-63-7)
- Structure: Quinoline moiety replaces the phenyl ring.
- Impact: The bicyclic quinoline system enhances π-π stacking interactions in drug-receptor binding, a feature absent in the target compound. This structural difference may make the quinoline derivative more suitable for anticancer or antimicrobial applications .
2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide (CAS 1212897-03-4)
- Structure : Hydroxy and methyl groups at the 2- and 5-positions.
- Impact: The hydroxy group introduces hydrogen-bonding capacity but may reduce chemical stability compared to the target compound’s nitro group.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₈H₅F₄N₂O₃ | ~274.1* | 3-F, 5-NO₂ |
| 2,2,2-Trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide | C₉H₇F₃N₂O₄ | 264.16 | 2-OCH₃, 5-NO₂ |
| 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide | C₈H₅F₃INO | 345.03 | 2-I |
| N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | C₉H₆F₄N₂O₃ | 290.15 | 4-F, 2-NO₂, 5-CF₃ |
*Calculated based on analogous compounds.
- Stability : The electron-withdrawing nitro group stabilizes the aromatic ring against electrophilic attack, whereas methoxy or hydroxy substituents () may increase susceptibility to oxidation .
Biological Activity
2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide is a fluorinated organic compound characterized by its unique trifluoroacetamide moiety and a nitrophenyl substituent. This structure imparts significant lipophilicity and metabolic stability, making it a candidate of interest in medicinal chemistry and materials science. The biological activity of this compound is primarily attributed to the electronic properties conferred by the trifluoromethyl and nitro groups, which enhance its interaction with biological macromolecules.
The molecular formula of this compound is C₉H₈F₄N₂O₂. Its structural features include:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Nitrophenyl group : Contributes to potential biological activity through electron-withdrawing effects.
Research indicates that compounds with trifluoromethyl and nitro groups can exhibit significant biological activities, including potential anti-cancer properties. The electronic properties of the trifluoro group may enhance binding affinity to biological targets, influencing cellular processes such as apoptosis and differentiation.
In Vitro Studies
A study explored the hydroamidation reactions involving various trifluoroacetamides, including this compound. The results showed that this compound exhibited high conversion rates in reactions with alkenes when using specific bases like DBU (Diazabicycloundecene), indicating its reactivity and potential for further functionalization in biological applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the substituents on the phenyl ring can significantly influence the biological activity. For instance, variations in the position and type of substituents (such as different nitro or fluoro groups) can lead to differing levels of potency against cancer cell lines .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | Contains a nitrophenyl group | Moderate anti-cancer activity |
| N-(3,4,5-Trifluorophenyl)acetamide | Trifluorophenyl substituent | Low activity |
| 4-Nitro-N-(phenyl)acetamide | Nitrophenyl without fluorination | Baseline for comparison |
Case Studies
- Anti-Cancer Activity : A phenotypic screening identified small molecules that could stimulate differentiation in acute myeloid leukemia (AML) cell lines. Compounds similar to this compound showed promising results in inducing differentiation through mechanisms involving tubulin disruption .
- Antimicrobial Properties : Related studies on fluorinated compounds indicated moderate to good antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The incorporation of trifluoromethyl groups was linked to enhanced potency in these assays .
Pharmacokinetic Profile
The pharmacokinetic evaluation of similar compounds has shown varying degrees of metabolic stability and clearance rates. For instance, analogs with higher lipophilicity demonstrated lower clearance rates and improved plasma protein binding characteristics. These findings suggest that optimizing the lipophilicity of this compound could enhance its therapeutic potential .
Q & A
Q. What statistical methods validate reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
